Octahydropyrano[2,3-c]pyrrole
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Overview
Description
Octahydropyrano[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrano[2,3-c]pyrrole can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular cyclization reactions. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrano[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Octahydropyrano[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule due to its structural similarity to naturally occurring compounds.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of octahydropyrano[2,3-c]pyrrole involves its interaction with specific molecular targets. For instance, as an NK-1 receptor antagonist, it inhibits the binding of substance P, a neuropeptide involved in pain and inflammation pathways . This inhibition can help alleviate symptoms associated with conditions like chronic pain and depression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octahydropyrano[2,3-c]pyrrole include other pyrano[3,4-c]pyrrole derivatives and related heterocyclic compounds like pyridine and pyrimidine .
Uniqueness
What sets this compound apart is its fully hydrogenated ring system, which imparts unique chemical and physical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-8-5-7(6)9-3-1/h6-8H,1-5H2 |
InChI Key |
WROJPLVQVROESU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2OC1 |
Origin of Product |
United States |
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